![molecular formula C17H17NO4S B2395715 2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396862-93-3](/img/structure/B2395715.png)
2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzoxazepin, which is a type of heterocyclic compound . It also contains a methylsulfonyl group, which is a common functional group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, benzimidazole derivatives with a 4-(methylsulfonyl)phenyl group attached via its C-2 position have been designed and synthesized .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, without more information, it’s difficult to provide a detailed analysis .Scientific Research Applications
COX-2 Inhibitors
The compound has been used in the design and synthesis of new series of molecules that act as selective COX-2 inhibitors . COX-2 inhibitors are a type of non-steroidal anti-inflammatory drug (NSAID) that directly target COX-2, an enzyme responsible for inflammation and pain. Selectivity for COX-2 can reduce the risk of peptic ulceration, and is therefore often desirable in treatments for chronic inflammatory disorders.
Anti-Inflammatory Activity
The compound has been evaluated for its anti-inflammatory activity . Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants, and involves the vascular tissues.
Pain Management
Related to its anti-inflammatory properties, the compound has also been studied for its potential use in pain management . The inhibition of COX-2 can result in the reduction of symptoms of pain and inflammation in conditions like arthritis.
Fever Reduction
As a COX-2 inhibitor, the compound could potentially be used to reduce fever . COX-2 inhibitors have been shown to reduce fever, a common symptom of inflammation and infection.
Antimicrobial Activity
The compound has been assessed for its antimicrobial activity . Antimicrobial substances offer a defense against microorganisms and the spread of infections.
Synthesis of Benzimidazole Derivatives
The compound has been used in the synthesis of benzimidazole derivatives . Benzimidazoles are heterocyclic aromatic organic compounds. This group of compounds typically are involved in a wide range of biological activities.
Ulcerogenic Liability Evaluation
The compound has been evaluated for its ulcerogenic liability . This is particularly important in the development of NSAIDs, as many traditional NSAIDs can cause ulcers in the stomach lining, leading to serious complications.
In Silico ADME Prediction
The compound has been used in in silico ADME prediction . ADME stands for “Absorption, Distribution, Metabolism, and Excretion,” and is a key concept in pharmacokinetics. In silico ADME prediction is a computational method used to predict the ADME properties of a compound, which can save time and resources in the early stages of drug development.
Future Directions
properties
IUPAC Name |
2-methyl-4-(4-methylsulfonylphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12-17(19)18(11-13-5-3-4-6-16(13)22-12)14-7-9-15(10-8-14)23(2,20)21/h3-10,12H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCLFINMCVSMSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.